7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS No.: 714933-18-3
Cat. No.: VC6557025
Molecular Formula: C25H25N7O3S
Molecular Weight: 503.58
* For research use only. Not for human or veterinary use.
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 714933-18-3](/images/structure/VC6557025.png)
Specification
CAS No. | 714933-18-3 |
---|---|
Molecular Formula | C25H25N7O3S |
Molecular Weight | 503.58 |
IUPAC Name | 7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Standard InChI | InChI=1S/C25H25N7O3S/c1-29-21-20(22(33)28-24(29)34)32(15-16-36-25-26-18-9-5-6-10-19(18)35-25)23(27-21)31-13-11-30(12-14-31)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,28,33,34) |
Standard InChI Key | IFLOTPJEYYWKDV-UHFFFAOYSA-N |
SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |
Introduction
Synthesis
2.1 General Synthesis Strategy
The synthesis involves multi-step organic reactions:
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Formation of the Purine Core: The purine scaffold is synthesized through cyclization reactions involving urea derivatives and appropriate aldehydes or ketones.
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Functionalization at Position 7: The benzo[d]oxazol-2-thioethyl group is introduced via nucleophilic substitution reactions using thiol reagents and haloethyl intermediates.
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Functionalization at Position 8: The phenylpiperazinyl moiety is attached through amination reactions with piperazine derivatives .
Applications and Research Findings
3.1 Pharmacological Potential
This compound is part of a broader category of purine derivatives studied for their biological activities:
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Enzyme Inhibition: Purine-based compounds often target enzymes such as phosphodiesterases or kinases due to their structural similarity to nucleotides.
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Antiviral Activity: Similar compounds have been explored for disrupting viral polymerase interactions, particularly in RNA viruses like influenza .
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CNS Activity: The phenylpiperazinyl group suggests potential CNS activity, as this moiety is common in psychoactive drugs targeting serotonin or dopamine receptors.
3.2 Drug Development
The compound's structural complexity makes it a candidate for drug discovery programs focused on:
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Neurological disorders.
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Antiviral therapies.
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Cancer treatments, where purine analogs are widely utilized.
Physicochemical Data
Limitations and Future Directions
5.1 Challenges in Development
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Solubility Issues: Like many purine derivatives, this compound may exhibit poor aqueous solubility, limiting its bioavailability.
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Toxicity Concerns: The benzo[d]oxazole moiety has been associated with potential toxicity in some analogs.
5.2 Future Research
Further studies are required to:
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Evaluate its pharmacokinetics and pharmacodynamics.
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Explore its therapeutic index across various disease models.
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Optimize its structure for improved efficacy and reduced toxicity.
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